6-imino-11-methyl-2-oxo-7-prop-2-enyl-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
6-imino-11-methyl-2-oxo-7-prop-2-enyl-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-11-methyl-2-oxo-7-prop-2-enyl-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[840Common synthetic routes include the use of cyclization reactions and the application of various reagents such as sodium azide and propargyl bromide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-imino-11-methyl-2-oxo-7-prop-2-enyl-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imino or oxo groups, often using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, propargyl bromide, potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and sodium hydride. Reaction conditions typically involve controlled temperatures and the use of solvents such as acetone or THF.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-imino-11-methyl-2-oxo-7-prop-2-enyl-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazatricyclo derivatives and compounds with imino and oxo functional groups. Examples include:
- 6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- 6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Uniqueness
What sets 6-imino-11-methyl-2-oxo-7-prop-2-enyl-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide apart is its unique combination of functional groups and ring systems, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
510761-30-5 |
---|---|
Molecular Formula |
C22H20N6O2 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
6-imino-11-methyl-2-oxo-7-prop-2-enyl-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H20N6O2/c1-3-9-27-18(23)16(21(29)25-13-15-7-4-8-24-12-15)11-17-20(27)26-19-14(2)6-5-10-28(19)22(17)30/h3-8,10-12,23H,1,9,13H2,2H3,(H,25,29) |
InChI Key |
WPBZLQRKBPCAHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC=C)C(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
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